![molecular formula C11H19NO2 B13473448 Methyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13473448.png)
Methyl 2-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azaspiro[4.5]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-azaspiro[4.5]decane-8-carboxylate typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium tris(acetoxy)borohydride .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and high-yield. These methods often involve catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction, using raw materials like 4-methoxycyclohexan-1-one .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in these reactions include lithium aluminum hydride for reduction and Raney nickel in the presence of aqueous ammonia for hydrogenation . The reaction conditions often involve the use of solvents like methanol and dichloromethane .
Major Products Formed: The major products formed from these reactions include various biologically active derivatives, such as FGFR4 inhibitors for treating hepatocellular carcinoma and inhibitors of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation .
Scientific Research Applications
Methyl 2-azaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds and as a scaffold in drug discovery . The compound has shown promise as an FGFR4 inhibitor for treating hepatocellular carcinoma and as an inhibitor of the vanin-1 enzyme, which is important in metabolism and inflammation . Additionally, it is used as a 17β-HSD1 inhibitor for treating diseases associated with steroid hormones .
Mechanism of Action
The mechanism of action of methyl 2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an FGFR4 inhibitor, it binds to the FGFR4 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . As an inhibitor of the vanin-1 enzyme, it interferes with the enzyme’s role in metabolism and inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2-azaspiro[4.5]decane-8-carboxylate include 2,8-diazaspiro[4.5]decane, 2,7-diazaspiro[4.5]decane, and 2-oxa-7-azaspiro[4.4]nonane . These compounds share the spiro structure but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its unique combination of structural rigidity and biological activity. Its ability to act as an FGFR4 inhibitor and vanin-1 enzyme inhibitor makes it particularly valuable in the fields of cancer treatment and metabolic research .
Properties
IUPAC Name |
methyl 2-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-2-4-11(5-3-9)6-7-12-8-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNIWOLZTWSGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
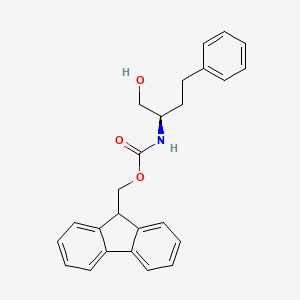
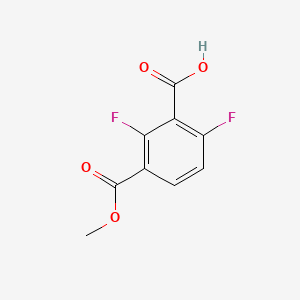
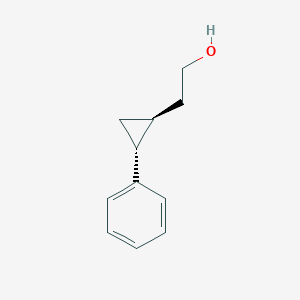
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
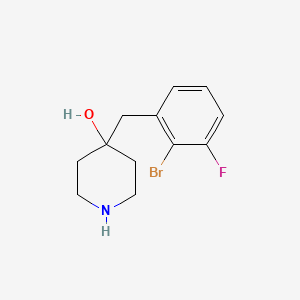
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
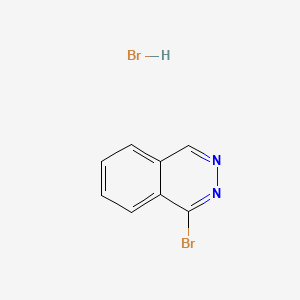

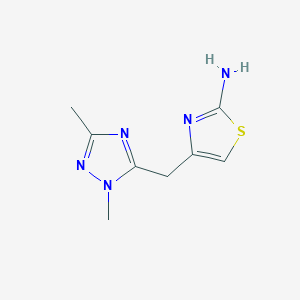
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
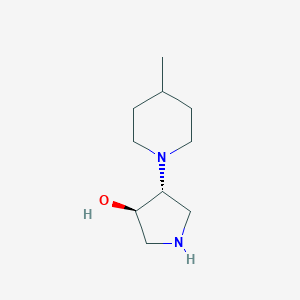
![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
